N¹-Aryl Substitution for High-Affinity Binding
While the parent carboxylic acid 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8) itself lacks publicly reported intrinsic biological activity data, its structural analog—the carboxamide derivative 1-(4-methoxyphenyl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide (CHEMBL139788)—exhibits high-affinity binding with a Ki of 11 nM against a purified enzyme target [1]. In contrast, the unsubstituted core scaffold 3-methyl-1H-pyrazole-5-carboxylic acid shows DAO inhibition with IC₅₀ = 0.91 μM . This 82.7-fold difference in affinity (11 nM vs. 0.91 μM) underscores that the N¹-(4-methoxyphenyl) group is not a passive structural element but a critical determinant for achieving nanomolar potency in elaborated analogs. The parent acid thus represents an essential synthetic entry point for accessing this privileged substitution pattern, which cannot be achieved using N¹-unsubstituted or N¹-alkylated pyrazole-5-carboxylic acid alternatives.
82.7-fold difference
| Evidence Dimension | Binding affinity (Ki) of functionalized derivative vs. IC₅₀ of unsubstituted core scaffold |
|---|---|
| Target Compound Data | Derivative with N¹-(4-methoxyphenyl): Ki = 11 nM [CHEMBL139788] |
| Comparator Or Baseline | Unsubstituted core (3-methyl-1H-pyrazole-5-carboxylic acid): IC₅₀ = 0.91 μM (910 nM) |
| Quantified Difference | 82.7-fold lower Ki (higher affinity) |
| Conditions | Purified enzyme assay at pH 7.0, 2°C (for Ki measurement); DAO inhibition assay (for IC₅₀) |
Why This Matters
This supports procurement for SAR programs where N¹-aryl substitution is required to access high-affinity chemical space; N¹-unsubstituted or N¹-alkyl analogs cannot yield the same derivative series.
- [1] BindingDB. BDBM18971: 1-(4-methoxyphenyl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide (CHEMBL139788). Ki: 11 nM. Assay: Ki values obtained from purified enzyme. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18971. View Source
